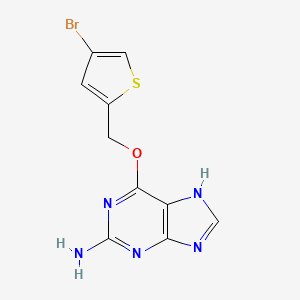
Lomeguatrib
Overview
Description
Lomeguatrib is a potent inhibitor of O6-alkylguanine-DNA-alkyltransferase, a DNA repair protein. This compound is primarily used in cancer research due to its ability to enhance the efficacy of alkylating agents by inhibiting DNA repair mechanisms .
Mechanism of Action
Target of Action
Lomeguatrib is a potent inhibitor of O6-Alkylguanine-DNA-Alkyltransferase (MGMT) . MGMT is a DNA repair protein that plays a crucial role in the resistance to certain chemotherapeutic agents .
Mode of Action
This compound acts as a pseudosubstrate inhibitor for MGMT . It binds to the active site of MGMT, leading to its inactivation . This inactivation prevents MGMT from removing alkyl groups from the O6 position of guanine in DNA, a key step in the DNA repair process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA repair pathway involving MGMT . By inhibiting MGMT, this compound prevents the repair of alkylated DNA, leading to the accumulation of DNA damage . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that are reliant on MGMT for survival .
Result of Action
The inhibition of MGMT by this compound leads to a significant decrease in MGMT protein levels and a reduction in radiation-induced G2/M arrest . A radiosensitizing effect of this compound was observed when administered at 1 µM, while increased radioresistance was observed at 20 µM . In patients with measurable disease, one complete response was seen, and 12 patients had stable disease for at least 3 months .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can significantly impact its effect, with low concentrations eliciting radiosensitization and high concentrations mediating a radioprotective effect . Additionally, the combination of this compound with other chemotherapeutic agents, such as temozolomide, can enhance its antitumor effects .
Biochemical Analysis
Biochemical Properties
Lomeguatrib plays a crucial role in biochemical reactions by inhibiting MGMT, which is responsible for repairing O6-alkylguanine lesions in DNA. By binding to MGMT, this compound prevents the enzyme from removing alkyl groups from the O6 position of guanine, thereby enhancing the cytotoxic effects of alkylating agents such as temozolomide . This interaction is highly specific, with this compound acting as a pseudosubstrate for MGMT, leading to its inactivation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In glioblastoma multiforme cell lines, this compound increases radiosensitivity by decreasing MGMT protein levels and reducing radiation-induced G2/M arrest . Additionally, this compound has been shown to induce apoptosis and DNA fragmentation in primary glioblastoma cells when used in combination with temozolomide . These effects highlight the compound’s potential to enhance the efficacy of cancer treatments by disrupting DNA repair mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MGMT and acting as a pseudosubstrate. This binding leads to the inactivation of MGMT, preventing it from repairing O6-alkylguanine lesions in DNA . The inhibition of MGMT by this compound enhances the cytotoxic effects of alkylating agents, as the DNA damage induced by these agents remains unrepaired . This mechanism of action is critical for overcoming resistance to alkylating agents in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that more than 95% depletion of MGMT activity can be achieved within 4 hours of the first dose of this compound . The compound’s stability and degradation have also been studied, with results indicating that this compound can be stored for up to 12 months at room temperature . Long-term effects on cellular function have been observed, with sustained MGMT inhibition leading to enhanced sensitivity to alkylating agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a phase I trial, doses of 10 to 40 mg/m² were administered, with more than 95% MGMT depletion achieved at doses of ≥10 mg/m² intravenously or ≥20 mg/m² orally . The combination of this compound with temozolomide showed dose-limiting toxicity, primarily myelosuppression, at higher doses . These findings highlight the importance of optimizing dosage to balance efficacy and toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair. By inhibiting MGMT, this compound disrupts the repair of O6-alkylguanine lesions, leading to increased DNA damage and cell death . This inhibition affects metabolic flux and metabolite levels, as the accumulation of DNA damage triggers cellular responses to repair or eliminate damaged cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily targeting MGMT-expressing cells. The compound’s distribution is influenced by its ability to cross cell membranes and reach intracellular targets . Studies have shown that this compound can effectively deplete MGMT activity in both peripheral blood mononuclear cells and tumor biopsies .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with MGMT to inhibit its activity . This localization is essential for the compound’s function, as MGMT is a nuclear enzyme involved in DNA repair. The targeting of this compound to the nucleus ensures that it can effectively inhibit MGMT and enhance the cytotoxic effects of alkylating agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lomeguatrib can be synthesized through a multi-step process involving the reaction of 2-amino-6-bromo-9H-purine with various reagents to form the desired compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve the use of large-scale reactors and continuous flow systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Lomeguatrib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using reducing agents to yield different reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Lomeguatrib has several scientific research applications, including:
Chemistry: Used as a research tool to study DNA repair mechanisms and the effects of DNA damage.
Biology: Employed in studies involving cell cycle regulation and apoptosis.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents in cancer treatment.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Comparison with Similar Compounds
Similar Compounds
O6-benzylguanine: Another inhibitor of O6-alkylguanine-DNA-alkyltransferase, used in similar research applications.
Temozolomide: An alkylating agent often used in combination with lomeguatrib to enhance its efficacy.
Uniqueness
This compound is unique in its high specificity and potency as an inhibitor of O6-alkylguanine-DNA-alkyltransferase. This makes it particularly effective in enhancing the efficacy of alkylating agents in cancer treatment, compared to other similar compounds .
Properties
IUPAC Name |
6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJPKFNFCWJBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172838 | |
| Record name | Lomeguatrib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192441-08-0 | |
| Record name | Lomeguatrib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomeguatrib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192441080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomeguatrib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192441-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMEGUATRIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79265T71M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Lomeguatrib?
A1: this compound acts as a potent pseudosubstrate inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). []
Q2: How does this compound interact with MGMT?
A2: this compound irreversibly binds to the active site of MGMT, mimicking the O6-methylguanine DNA adduct. This "suicide" reaction permanently inactivates the enzyme. [, ]
Q3: What are the downstream consequences of MGMT inhibition by this compound?
A3: MGMT inhibition prevents the removal of alkylating DNA adducts, such as those induced by temozolomide, leading to increased DNA damage, cell cycle arrest, and ultimately, apoptosis. [, , , ]
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research abstracts do not offer detailed spectroscopic data for this compound. Further investigation into chemical literature or databases would be necessary.
Q5: What is known about the stability of this compound under various conditions?
A5: this compound demonstrates varying stability profiles. It degrades rapidly in acidic conditions, showing high susceptibility to UV radiation and thermal stress. [] Further research is needed to determine its stability in different formulations and storage conditions.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is not a catalyst. It acts as a suicide substrate for MGMT, becoming irreversibly inactivated upon binding. [, ]
Q7: Have computational methods been applied to study this compound?
A7: While the provided abstracts do not detail specific computational studies, research suggests that computational methods, like QSAR modeling, could be valuable in optimizing this compound derivatives.
Q8: What formulation strategies have been explored to improve this compound's stability or bioavailability?
A8: Research explored the incorporation of lipophilic this compound derivatives into PEGylated liposomes for targeted delivery to gliomas. [] Additionally, this compound has been formulated with n-methylpyrrolidone for tablet formation. []
Q9: What information is available on SHE regulations regarding this compound?
A9: The provided research abstracts do not contain specific details on SHE regulations for this compound. It is crucial to consult relevant regulatory guidelines and agencies for comprehensive information.
Q10: What is the route of administration for this compound?
A10: this compound can be administered intravenously or orally. Its oral bioavailability facilitates patient compliance and allows for varied dosing schedules. [, , ]
Q11: How is this compound metabolized and excreted?
A11: The specific metabolic pathways and excretion routes of this compound are not extensively discussed in these abstracts.
Q12: What is the effective dose range of this compound for MGMT depletion?
A12: Research indicates that 120 mg of oral this compound consistently inactivates MGMT in prostate and colorectal cancers, while 160 mg is required for complete inactivation in CNS tumors. []
Q13: In which tumor models has this compound shown efficacy?
A13: Preclinical studies demonstrate this compound's efficacy in various tumor models, including melanoma (A375, HT144), breast (MCF7), prostate (DU-145) xenografts, and glioblastoma. [, , , , , , ]
Q14: What is the clinical trial experience with this compound?
A14: this compound has been evaluated in Phase I and II clinical trials, primarily in combination with temozolomide, for melanoma, colorectal cancer, and other solid tumors. [, , , , , , , , , ]
Q15: What are the known mechanisms of resistance to this compound?
A15: While this compound effectively inhibits MGMT, the development of alternative DNA repair mechanisms or resistance to the cytotoxic effects of alkylating agents could contribute to treatment resistance. [, ]
Q16: What are the main toxicities associated with this compound?
A16: The primary dose-limiting toxicity observed in this compound clinical trials is myelosuppression, particularly when combined with alkylating agents like temozolomide. [, , , ]
Q17: Have any targeted drug delivery strategies been explored for this compound?
A17: Research investigated the development of PEGylated liposomes incorporating lipophilic this compound derivatives to enhance delivery across the blood-brain barrier for glioblastoma treatment. [, ]
Q18: Are there any established biomarkers for predicting this compound efficacy?
A18: MGMT expression levels are a key predictive biomarker for this compound's efficacy, as its primary mechanism of action relies on MGMT inhibition. [, , , ]
Q19: What analytical methods have been used to quantify this compound?
A19: High-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of this compound and its degradation products. []
Q20: Is there information available on the environmental impact and degradation of this compound?
A20: The provided research abstracts do not address the environmental impact of this compound.
Q21: What is known about the dissolution and solubility properties of this compound?
A21: While not extensively detailed in the abstracts, research mentions the use of n-methylpyrrolidone as a solvent for this compound, indicating efforts to address solubility for formulation purposes. []
Q22: What validation parameters were assessed for the analytical methods used to characterize this compound?
A22: The HPLC method developed for this compound analysis was validated for linearity, accuracy, precision, selectivity, specificity, and robustness. []
Q23: What measures are taken to ensure the quality and consistency of this compound during development and manufacturing?
A23: The provided research abstracts do not specify quality control and assurance measures for this compound.
Q24: What is known about the immunogenicity of this compound?
A24: The provided research abstracts do not contain information regarding the immunogenicity of this compound.
Q25: Is there information available on this compound's interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability?
A25: The provided research abstracts do not provide specific details on this compound's interactions with drug transporters, metabolizing enzymes, biocompatibility, or biodegradability.
Q26: Are there any known alternatives or substitutes for this compound in development?
A26: O6-benzylguanine is another MGMT inhibitor that has been tested in clinical trials. It shares a similar mechanism of action with this compound but exhibits different pharmacological properties. [, ]
Q27: What research tools and resources are crucial for advancing this compound research?
A27: Access to tumor models, validated analytical techniques (e.g., HPLC, mass spectrometry), in vivo imaging modalities, and well-characterized patient samples are essential for further research. [, , , , ]
Q28: What are the significant milestones in the development of this compound?
A28: Key milestones include the discovery of its potent MGMT inhibitory activity, preclinical validation in various tumor models, and the completion of Phase I and II clinical trials. [, , ]
Q29: Which research areas offer potential for cross-disciplinary collaboration in advancing this compound research?
A29: Collaborations between medicinal chemists, pharmacologists, oncologists, and computational biologists could facilitate the development of more effective this compound derivatives, optimized treatment regimens, and personalized medicine approaches. [, , ]
Q30: Can this compound enhance the efficacy of other alkylating agents besides temozolomide?
A30: Yes, research suggests that this compound can potentially enhance the activity of other alkylating agents, such as dacarbazine, by preventing MGMT-mediated repair of DNA damage. [, ]
Q31: Does MGMT expression in peripheral blood mononuclear cells (PBMCs) correlate with tumor MGMT levels and predict treatment response?
A31: Studies indicate that MGMT expression in PBMCs can serve as a surrogate marker for tumor MGMT levels and predict hematological toxicity associated with alkylating agents. []
Q32: Could combining this compound with radiotherapy improve treatment outcomes?
A32: Research indicates that this compound can enhance the radiosensitivity of MGMT-unmethylated glioblastoma cell lines in vitro, suggesting a potential benefit of combining this compound with radiotherapy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B1674959.png)
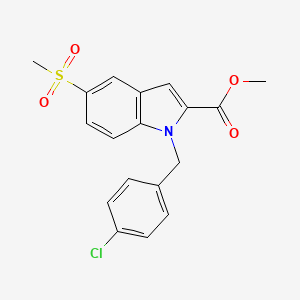
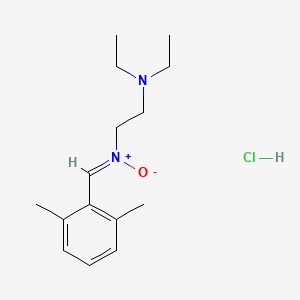
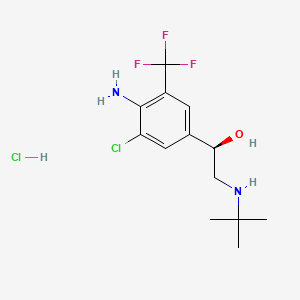
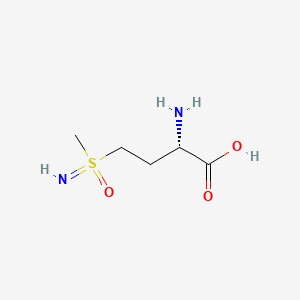
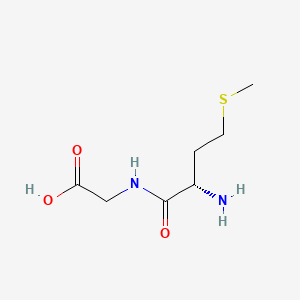
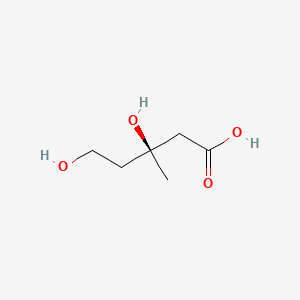
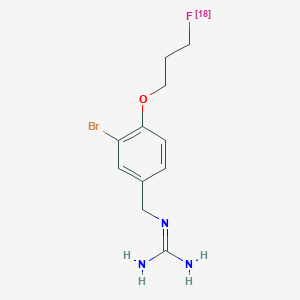
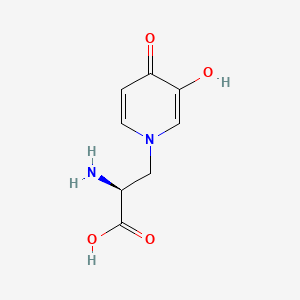
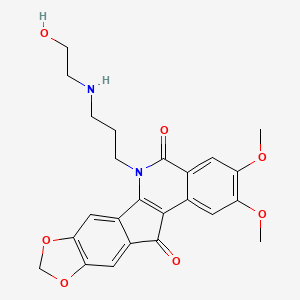
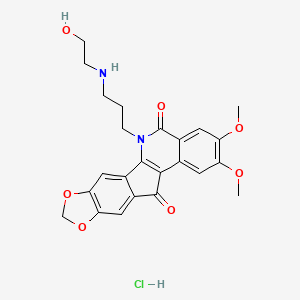
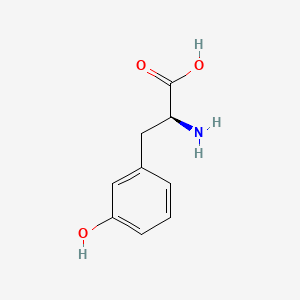
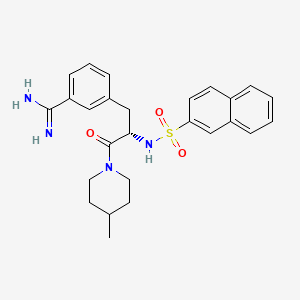
![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)
